![molecular formula C19H22FN5O3S B2574205 3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797901-14-4](/img/structure/B2574205.png)
3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a useful research compound. Its molecular formula is C19H22FN5O3S and its molecular weight is 419.48. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenylsulfonamido)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibition and Antihypertensive Activity
A series of compounds including pyrazolo[3,4-d]pyrimidinones have been synthesized and evaluated for their inhibitory activity against specific types of phosphodiesterase enzymes. These compounds have shown significant enzymatic and cellular activity, and some have demonstrated notable in vivo oral antihypertensive effects. The structural modifications, particularly the presence of a propoxy group and other substituents, were critical for their activity, highlighting their potential for therapeutic applications in hypertension management (Dumaitre & Dodic, 1996).
Potential for Treating Cognitive Impairment
Another research focus is on aminopyrazolo[3,4-d]pyrimidinones as inhibitors of Phosphodiesterase 1 (PDE1), with a particular compound, ITI-214, showing promise for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This compound has displayed potent inhibitory potency for PDE1 and has proceeded to Phase I clinical development, indicating its potential application in addressing cognitive impairment (Li et al., 2016).
Herbicide Activity
The chemical structure's relevance extends to the agricultural sector, where derivatives like flumetsulam have been utilized for their herbicidal activity. Metabolic pathways in plants like corn, wheat, and barley involve hydroxylation and glucose conjugation, showcasing the compound's mechanism of action and its potential for developing selective herbicides (Frear, Swanson, & Tanaka, 1993).
TRPV1 Antagonism for Pain Management
Research into TRPV1 antagonists has identified analogs of the subject compound as potent inhibitors of TRPV1 activation by various stimuli, including capsaicin, low pH, and elevated temperatures. These compounds have not only shown potential in vitro but also demonstrated analgesic activity in animal models, suggesting their application in pain management (Kim et al., 2018).
Synthesis Techniques and Chemical Properties
Further research has explored the synthesis and properties of related pyrazolopyrimidines, aiming to develop efficient synthetic routes and understand their chemical behavior. These studies contribute to the broader understanding of such compounds' chemical and pharmacological properties, laying the groundwork for future drug development and other applications (Tseng et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
The compound interacts with its target, DDR1, by inhibiting its enzymatic activity . The most promising compounds in the series have shown IC50 values of 6.8 and 7.0 nM, respectively . They were significantly less potent in suppressing the kinase activities of ddr2, bcr-abl, and c-kit .
Biochemical Pathways
The compound affects the DDR1 pathway, which plays a crucial role in cancer cell proliferation, invasion, adhesion, and tumorigenicity . By inhibiting DDR1, the compound can potently suppress these cancer cell activities .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound possesses good PK profiles, with oral bioavailabilities of 67.4% and 56.2%, respectively . This indicates that the compound is well-absorbed and can reach therapeutic concentrations in the body.
Result of Action
The result of the compound’s action is the potent inhibition of the proliferation of cancer cells expressing high levels of DDR1 . It also strongly suppresses cancer cell invasion, adhesion, and tumorigenicity .
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3S/c1-14-10-18-22-12-15(13-25(18)24-14)4-3-8-21-19(26)7-9-23-29(27,28)17-6-2-5-16(20)11-17/h2,5-6,10-13,23H,3-4,7-9H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJQQGWHFMRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
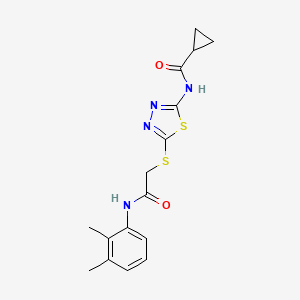
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2574125.png)
![1,3,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574126.png)

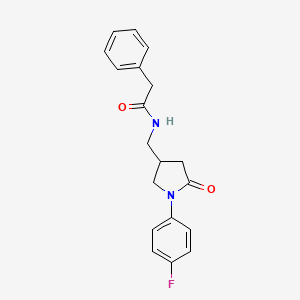
![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
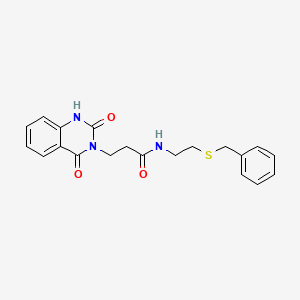
![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
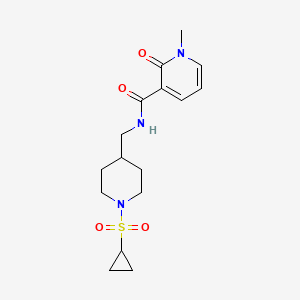
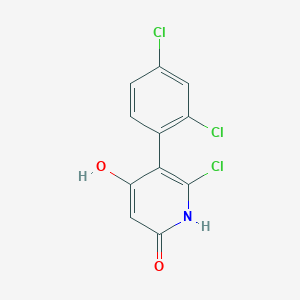

![2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethan-1-ol](/img/structure/B2574145.png)